molecular formula C11H15N5OS B12503840 2-[4-(aminomethyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

2-[4-(aminomethyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B12503840
M. Wt: 265.34 g/mol
InChI Key: XTAKPPDLLUXVGZ-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)piperidin-1-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines a piperidine ring with a thiazolo[4,5-d]pyrimidine core, making it a promising candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)piperidin-1-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the following steps:

    Formation of the Thiazolo[4,5-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazolo[4,5-d]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)piperidin-1-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)piperidin-1-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share the same core structure but may have different substituents, leading to variations in biological activity.

    Piperidine Derivatives: Compounds with a piperidine ring that exhibit similar pharmacological properties.

Uniqueness

2-[4-(aminomethyl)piperidin-1-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one stands out due to its unique combination of a piperidine ring and a thiazolo[4,5-d]pyrimidine core. This structural feature imparts distinct biological activities and makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C11H15N5OS

Molecular Weight

265.34 g/mol

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C11H15N5OS/c12-5-7-1-3-16(4-2-7)11-15-9-8(18-11)10(17)14-6-13-9/h6-7H,1-5,12H2,(H,13,14,17)

InChI Key

XTAKPPDLLUXVGZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NC3=C(S2)C(=O)NC=N3

Origin of Product

United States

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